2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
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Description
The compound “2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a bicyclic structure containing nitrogen atoms. Attached to this core are a bromo-methoxybenzyl group and a methyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The bromo-methoxybenzyl group could potentially be added through a reaction with 3-bromo-4-methoxybenzyl alcohol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrazine core, a bromo-methoxybenzyl group, and a methyl group . The bromo-methoxybenzyl group would contribute to the compound’s polarity, while the methyl group would add hydrophobic character.Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the bromine atom in the bromo-methoxybenzyl group could be replaced through nucleophilic substitution reactions . The compound could also participate in reactions involving the pyrrolopyrazine core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the bromo-methoxybenzyl group could increase its polarity and potentially its boiling point. The methyl group could contribute to its hydrophobicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-12-15-4-3-7-18(15)8-9-19(12)11-13-5-6-16(20-2)14(17)10-13/h5-6,10,12,15H,3-4,7-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDPGSHCJVEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=CC(=C(C=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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